molecular formula C7H16ClNO B2649264 (1R,3R)-3-Methoxy-N-methylcyclopentan-1-amine;hydrochloride CAS No. 2567489-82-9

(1R,3R)-3-Methoxy-N-methylcyclopentan-1-amine;hydrochloride

Cat. No. B2649264
CAS RN: 2567489-82-9
M. Wt: 165.66
InChI Key: UQXFPGSKKYNTLN-ZJLYAJKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R,3R)-3-Methoxy-N-methylcyclopentan-1-amine;hydrochloride” is likely a cyclic amine with a methoxy group and a methylamine group attached. It’s a hydrochloride salt, which means it’s likely soluble in water .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through cascade reactions combining an enoate reductase (ERED) and an amine transaminase (ATA-VibFlu), which allows access to optically pure amines .

Scientific Research Applications

Antineoplastic Applications

An efficient synthesis of hydrochloride derivatives, including “(1R,3R)-3-Methoxy-N-methylcyclopentan-1-amine;hydrochloride,” has been reported, showing significant antineoplastic activity against a panel of human and animal cancer cell lines. This research highlights the compound's potential as a cancer cell growth inhibitor, demonstrating its ability to inhibit tubulin polymerization by binding at the colchicine site, which is a critical mechanism for antineoplastic agents (Pettit et al., 2003).

Chemical Synthesis and Mechanisms

Studies on the kinetics and mechanisms of reactions involving similar compounds have been conducted, providing insights into the behavior of “(1R,3R)-3-Methoxy-N-methylcyclopentan-1-amine;hydrochloride” in various chemical processes. Such research is crucial for understanding how these compounds react under different conditions, which is essential for their application in chemical synthesis (Castro et al., 2001).

Synthesis of Medical Intermediates

Research on synthesizing medical intermediates highlights the importance of compounds like “(1R,3R)-3-Methoxy-N-methylcyclopentan-1-amine;hydrochloride” in the development of new drugs. These studies provide a foundation for exploring the compound's applications in various medical fields, demonstrating its versatility and potential in drug development (Zhang Ping-rong, 2009).

Potential Analgesic Applications

The compound's transformation into a new opioidic derivative through a one-pot synthesis over bifunctional palladium/amberlyst catalysts has been demonstrated, showing pronounced analgesic efficiency. This suggests potential applications in pain management, providing a new avenue for the development of analgesic drugs (Wissler et al., 2007).

properties

IUPAC Name

(1R,3R)-3-methoxy-N-methylcyclopentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-8-6-3-4-7(5-6)9-2;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXFPGSKKYNTLN-ZJLYAJKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CC[C@H](C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3R)-3-Methoxy-N-methylcyclopentan-1-amine;hydrochloride

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